molecular formula C16H11Cl2NO4S2 B2566317 2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797182-56-9

2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2566317
CAS No.: 1797182-56-9
M. Wt: 416.29
InChI Key: SWTACNAFRDJJGO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl thiophene intermediate. This can be achieved through a [2 + 2+1] cyclization reaction involving 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield alcohol or amine derivatives.

Scientific Research Applications

2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds with furan and thiophene rings. Examples include:

  • 2,5-dichlorobenzenesulfonamide
  • Furan-2-carbonyl thiophene derivatives

Uniqueness

What sets 2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide apart is its unique combination of functional groups and heterocyclic structures, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

2,5-Dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CAS Number: 1797182-56-9) is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H11_{11}Cl2_{2}N O4_{4}S2_{2}, with a molecular weight of 416.3 g/mol. The compound features a dichlorobenzenesulfonamide moiety linked to a furan-2-carbonyl thiophene derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC16_{16}H11_{11}Cl2_{2}N O4_{4}S2_{2}
Molecular Weight416.3 g/mol
CAS Number1797182-56-9

Synthesis

The compound can be synthesized through multi-step organic reactions involving the coupling of furan derivatives with thiophenes and subsequent modifications to introduce the sulfonamide group. Common reagents include acyl chlorides and coupling agents like DCC or EDC under controlled conditions to ensure high yields.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For example, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure can enhance antitumor efficacy. The presence of electron-donating groups on phenyl rings has been correlated with increased activity .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. It has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Antimicrobial Activity

Similar compounds have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrophobic Interactions : The compound's structure allows it to form hydrophobic contacts with target proteins.
  • Hydrogen Bonding : Functional groups within the molecule facilitate hydrogen bonding with amino acid residues in target enzymes.
  • π-π Stacking : Aromatic rings in the structure can engage in π-π stacking interactions with nucleobases or other aromatic systems in biological targets.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating similar compounds found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against human glioblastoma cells .
  • Neuroprotective Effects : Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders.
  • Antimicrobial Efficacy : A comparative study showed that compounds with similar structures exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, highlighting their potential as novel antimicrobial agents .

Properties

IUPAC Name

2,5-dichloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO4S2/c17-10-3-5-12(18)15(8-10)25(21,22)19-9-11-4-6-14(24-11)16(20)13-2-1-7-23-13/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTACNAFRDJJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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